N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide
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Overview
Description
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane carboxamide group, a sulfonyl group, and a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Alkylation: The sulfonylated piperazine is then alkylated with 3-bromopropylamine to form the intermediate compound.
Cyclopropanecarboxamide Formation: Finally, the intermediate is reacted with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The sulfonyl group may also play a role in the compound’s overall activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(3-(4-(4-methylphenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties. The combination of the sulfonyl group and the cyclopropane carboxamide moiety also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3S/c18-15-4-6-16(7-5-15)20-9-11-21(12-10-20)25(23,24)13-1-8-19-17(22)14-2-3-14/h4-7,14H,1-3,8-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABLRTSKEGTZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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